![molecular formula C15H11N3O B14207670 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- CAS No. 824968-47-0](/img/structure/B14207670.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the broader class of pyrazoloisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- includes a fused pyrazole and isoquinoline ring system, with a furanyl and methyl substituent, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction. In this process, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate, typically in an acetonitrile solution. The reaction is carried out under reflux conditions, leading to moderate to good yields of the target compound .
Analyse Des Réactions Chimiques
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furanyl and methyl positions, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., copper catalysts). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of nitric oxide production in lipopolysaccharide-induced cells. This inhibition is achieved by targeting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- can be compared with other similar compounds, such as:
Pyrazolo[4,3-c]quinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Isoquinoline derivatives: These compounds have a similar isoquinoline ring system but lack the fused pyrazole ring, resulting in different chemical and biological properties.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
824968-47-0 |
|---|---|
Formule moléculaire |
C15H11N3O |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
5-(furan-2-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C15H11N3O/c1-9-13-15(18-17-9)11-6-3-2-5-10(11)14(16-13)12-7-4-8-19-12/h2-8H,1H3,(H,17,18) |
Clé InChI |
GKTKZNBIWLOXJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
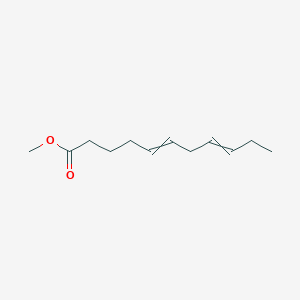
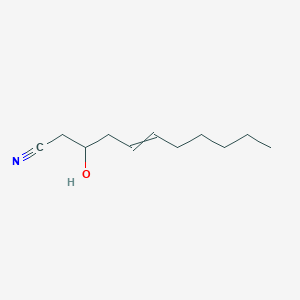

![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)

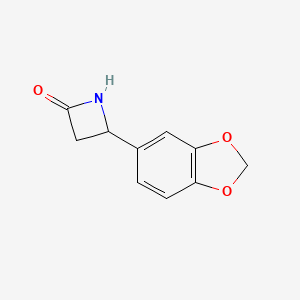
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
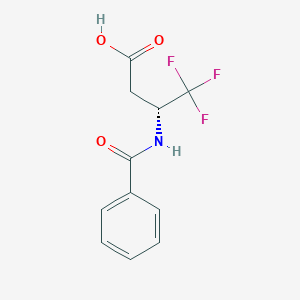
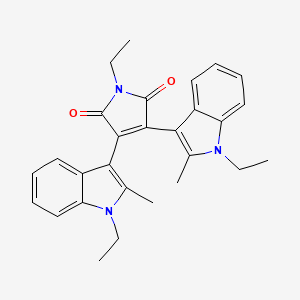
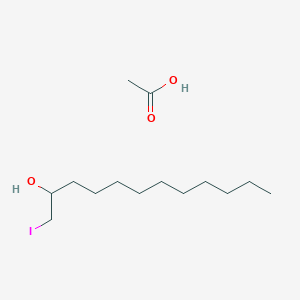
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
